Dazoxiben

Overview

Description

Dazoxiben is an orally active thromboxane synthase inhibitor. It has shown significant clinical improvement in patients with Raynaud’s syndrome . The compound’s chemical formula is C12H12N2O3 and it has a molar mass of 232.239 g·mol−1 .

Mechanism of Action

Target of Action

Dazoxiben primarily targets Thromboxane-A synthase , an enzyme involved in the synthesis of thromboxane . Thromboxane is a potent vasoconstrictor and platelet aggregator, playing a crucial role in blood clotting and cardiovascular function .

Mode of Action

As a Thromboxane-A synthase inhibitor , this compound binds to the enzyme and prevents it from catalyzing the conversion of prostaglandin H2 to thromboxane A2 . This inhibition disrupts the normal function of thromboxane, leading to changes in blood clotting and vascular response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thromboxane synthesis pathway . By inhibiting Thromboxane-A synthase, this compound reduces the production of thromboxane A2, a key mediator in platelet aggregation and vasoconstriction .

Pharmacokinetics

As an orally active compound, it is likely absorbed through the gastrointestinal tract

Result of Action

The inhibition of thromboxane synthesis by this compound leads to a decrease in platelet aggregation and vasoconstriction . This can result in improved blood flow and a reduction in the risk of thrombotic events . It has shown significant clinical improvement in patients with Raynaud’s syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors Factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One convenient synthesis of dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole to give the intermediate product. Hydrolysis of the amide function completes the synthesis of this compound . Another simplified synthesis method involves using imidazole, methyl-4-hydroxybenzoate (the preservative Nipagin), and 1,2-dibromoethane .

Industrial Production Methods

The industrial production methods for this compound are not extensively documented in the public domain. the simplified synthesis techniques mentioned above can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dazoxiben undergoes various types of chemical reactions, including:

Substitution Reactions: The synthesis involves nucleophilic aromatic substitution.

Hydrolysis: Hydrolysis of the amide function is a key step in the synthesis.

Common Reagents and Conditions

Imidazole: Used in the displacement reaction.

O-chloroethyl ether of p-hydroxybenzamide: Starting material for the synthesis.

1,2-dibromoethane: Used in the simplified synthesis method.

Major Products Formed

The major product formed from these reactions is this compound itself, with intermediate products being the O-chloroethyl ether of p-hydroxybenzamide and the imidazole derivative .

Scientific Research Applications

Dazoxiben has several scientific research applications:

Biology: It is used in studies related to thromboxane synthesis and its inhibition.

Chemistry: It serves as a model compound for studying imidazole derivatives and their reactions.

Comparison with Similar Compounds

Similar Compounds

Thiophene Analogues of Dazoxiben: These compounds are highly selective thromboxane-A synthase inhibitors and have been synthesized for comparison.

Other Imidazole Derivatives: These include various imidazole-based thromboxane synthase inhibitors.

Uniqueness

This compound is unique due to its specific inhibition of thromboxane-A synthase and its clinical efficacy in treating Raynaud’s syndrome . Its synthesis methods also offer a convenient route for producing the compound .

Biological Activity

Dazoxiben, also known as UK-37248, is an orally active thromboxane synthetase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by impaired blood flow and vascular dysfunction, such as Raynaud's syndrome and certain coronary syndromes. This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and platelet aggregator. By blocking the production of TXA2, this compound helps to reduce platelet activation and improve blood flow in various pathological conditions. The inhibition of thromboxane synthesis is crucial in managing diseases where excessive platelet aggregation and vasoconstriction are detrimental.

Raynaud's Syndrome

One of the most significant studies involving this compound was a double-blind trial assessing its efficacy in patients with severe Raynaud's syndrome. The study included 20 patients, with 11 receiving this compound at a dosage of 400 mg per day for six weeks, while nine were given a placebo. Key findings from this trial included:

- Clinical Improvement : Patients treated with this compound exhibited significant clinical improvement compared to controls. Specifically, seven out of eleven patients reported marked symptom relief compared to one out of nine in the placebo group .

- Temperature Measurements : Hand temperature measurements showed a temporary increase in the treatment group at week two but returned to baseline levels by week six .

- Plasma TXB2 Levels : There was a notable reduction in plasma thromboxane B2 levels, confirming effective drug compliance and action .

Coronary Syndromes

In another study focusing on coronary syndromes, this compound was shown to effectively abolish cyclic flow reductions (CFRs) in stenosed canine coronary arteries. The study demonstrated that:

- CFRs Reduction : this compound significantly improved coronary blood flow during episodes of CFRs, with levels returning to near control values post-treatment .

- TXB2 Level Changes : TXB2 levels increased significantly during CFR episodes but were reduced to baseline levels following this compound administration .

Summary of Clinical Trial Results

| Parameter | This compound Group (n=11) | Placebo Group (n=9) |

|---|---|---|

| Marked Improvement (%) | 63.6 | 11.1 |

| Hand Temperature Increase (°C) | +2 at Week 2 | No significant change |

| Plasma TXB2 Levels (pg/ml) | Reduced to baseline | No significant change |

Side Effects Observed

| Side Effect | This compound Group | Placebo Group |

|---|---|---|

| Nausea | 1 | 1 |

| Vomiting | 0 | 1 |

| Other Mild Effects | None reported | None reported |

Case Studies

Case Study 1 : A patient with severe Raynaud's syndrome experienced significant symptom relief after four weeks on this compound, reporting improved hand warmth and reduced frequency of attacks.

Case Study 2 : In a clinical setting involving patients with unstable angina, administration of this compound resulted in improved myocardial blood flow and reduced episodes of angina during stress testing.

Properties

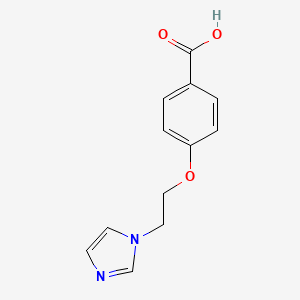

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZSYKGWHUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74226-22-5 (hydrochloride) | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045639 | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-09-4, 103735-00-8 | |

| Record name | Dazoxiben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dazoxiben?

A1: this compound selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].

Q2: What are the downstream effects of inhibiting TXA2 synthase?

A2: Inhibiting TXA2 synthase leads to several downstream effects:

- Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].

- Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].

- Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].

Q3: Does this compound affect platelet aggregation induced by all agonists?

A3: No. While this compound effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.

Q5: Has this compound demonstrated efficacy in animal models of thrombosis?

A5: Yes. In animal models, this compound has shown antithrombotic activity by:

- Prolonging the time to occlusion in electrically injured coronary arteries [].

- Reducing platelet deposition onto collagen-coated surfaces [, ].

- Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].

Q6: What are the limitations of using thromboxane synthase inhibitors like this compound as antithrombotic agents?

A6: While this compound shows promise in preclinical models, studies highlight limitations:

- Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].

- Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].

Q7: How does this compound compare to aspirin in terms of its effects on platelet aggregation and bleeding time?

A7: While both this compound and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:

- This compound: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].

- Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with this compound to enhance anti-aggregatory effects [, , ].

Q8: Has this compound proven effective in treating cardiovascular diseases in clinical trials?

A8: Clinical trials evaluating this compound for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.